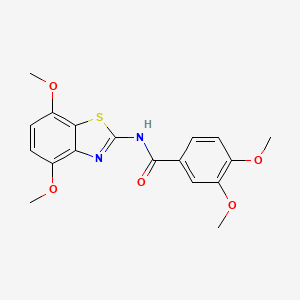

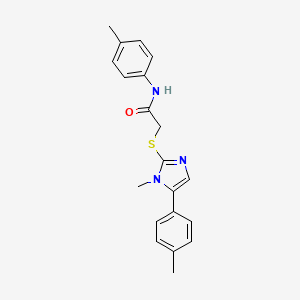

![molecular formula C19H17FN2O3S2 B2675031 N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226458-17-8](/img/structure/B2675031.png)

N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an amide group (-CONH2), a phenylsulfonyl group (a phenyl ring attached to a sulfonyl group), and a 2-fluorobenzyl group (a benzyl group with a fluorine atom at the 2-position) .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Aplicaciones Científicas De Investigación

Fluorinated Derivatives for pH Measurement

Fluorinated derivatives, including those related to N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide, have been used to develop pH-sensitive probes. These compounds exhibit minimal affinity for other ions at physiological levels, indicating potential utility in intracellular pH measurement and imaging applications (Rhee, Levy, & London, 1995).

Antimalarial Activity

Benzothiophene derivatives, closely related to the mentioned compound, have shown potent activity against Plasmodium falciparum, the causative agent of malaria. Specifically, bromo-benzothiophene carboxamide derivatives were identified as strong inhibitors of Plasmodium enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the parasite, highlighting their potential in antimalarial drug development (Banerjee et al., 2011).

NMR Spectroscopy in Drug Discovery

19F-NMR spectroscopy has been employed extensively in drug discovery programs, including studies on derivatives of this compound. This technique supports the selection of candidates for further development by elucidating the metabolic fate and excretion of compounds, thereby facilitating the identification of potent inhibitors for various diseases (Monteagudo et al., 2007).

Aldose Reductase Inhibitors with Antioxidant Activity

Studies on substituted benzenesulfonamides, related to the chemical structure of interest, have demonstrated significant in vitro activity as aldose reductase inhibitors. These compounds are pertinent to the management of long-term diabetic complications due to their potential in inhibiting aldose reductase activity and exhibiting potent antioxidant properties (Alexiou & Demopoulos, 2010).

Novel Insecticides

The unique chemical structure of compounds like flubendiamide, which shares structural features with this compound, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests. Such compounds are anticipated to have novel modes of action and are considered safe for non-target organisms, making them suitable for integrated pest management programs (Tohnishi et al., 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-22(27(24,25)15-8-3-2-4-9-15)17-11-12-26-18(17)19(23)21-13-14-7-5-6-10-16(14)20/h2-12H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIOZKYCVOQLJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2674951.png)

![Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2674954.png)

![2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide](/img/structure/B2674956.png)

![4-METHYL-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2674960.png)

![5-bromo-2-phenyl-2H-benzo[d][1,2,3]triazole](/img/structure/B2674969.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2674970.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid hydrochloride](/img/structure/B2674971.png)